L-Talose

概要

説明

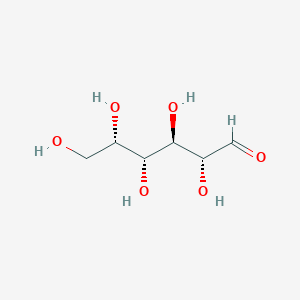

L-Talose is a biochemical reagent . It is the acyclic form of L-talose . The molecular formula of L-Talose is C6H12O6 . It is also known as 1,4 beta galactoside-fructose .

Synthesis Analysis

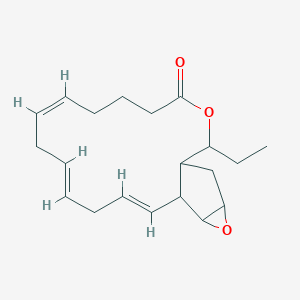

One critical part of the synthesis of heparinoid anticoagulants is the creation of the L-iduronic acid building block featured with unique conformational plasticity which is crucial for the anticoagulant activity . The talo-configured building block was formed by C4 epimerisation of the commercially available L-rhamnose with high efficacy at both the monosaccharide and the disaccharide level .

Molecular Structure Analysis

The molecular structure of L-Talose can be represented by the IUPAC name (2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal . The InChI representation is InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1 .

Chemical Reactions Analysis

L-Talose is involved in several enzymatic reactions. For instance, L-RI catalyzes the reversible reactions such as L-ribose ↔ L-ribulose, L-allose ↔ L-psicose, and D-talose ↔ D-tagatose .

Physical And Chemical Properties Analysis

L-Talose has a molecular weight of 180.16 g/mol . It has a Hydrogen Bond Donor Count of 5 and a Hydrogen Bond Acceptor Count of 6 . The Topological Polar Surface Area is 118 Ų .

科学的研究の応用

Large-Scale Production of L-Talose

L-Talose can be produced from galactitol by a two-step reaction . This process has been indicated for use in large-scale production of L-Talose .

Biotechnological Production of Rare Sugars

L-Talose is a rare sugar that can be produced using L-Rhamnose isomerase . This enzyme has broad substrate specificity and great potential in the enzymatic production of various rare sugars .

Synthesis of 9-α-L-talopyranosyladenine

L-Talose has been used as a substrate to synthesize 9-α-L-talopyranosyladenine . This compound is a slow-reacting substrate for calf intestinal adenosine deaminase (EC 3.5.4.4), which inhibits the growth of leukemia L1210 cells in vitro .

Production of L-Monosaccharides

L-Talose can be used in the production of L-monosaccharides . These monosaccharides are important starting materials for synthesizing many high-value pharmaceutical compounds .

Production of D-Allose

L-Talose can be used in the production of D-Allose . D-Allose has been proven to have potential medical benefits, including cryoprotective, anti-oxidative, anti-hypertensive, immunosuppressant, anti-inflammatory, anti-tumor, and anti-cancer activities .

Production of L-Iduronic Acid

L-Talose can be used in the production of L-Iduronic acid . L-Iduronic acid is an important component of the repeating unit of some glycosaminoglycans (GAGs), including heparin, heparin sulfate, and dermatan sulfate .

Safety and Hazards

作用機序

Target of Action

It is primarily used as a biochemical reagent for life science related research .

Mode of Action

It is known that l-talose is formed by the reduction of l-talonic lactone obtained from l-galactonic acid by means of epimerisation .

Biochemical Pathways

L-Talose is involved in the biochemical pathway of its own synthesis. It is formed by the reduction of L-talonic lactone, which is obtained from L-galactonic acid through the process of epimerisation

Result of Action

It is known that l-talose is a colorless syrup with a sweet taste .

特性

IUPAC Name |

(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-OMMKOOBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701319160 | |

| Record name | L-Talose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Talose | |

CAS RN |

23567-25-1 | |

| Record name | L-Talose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23567-25-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Talose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023567251 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Talose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701319160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-talose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.571 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

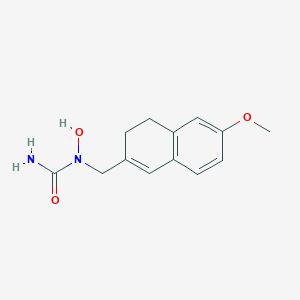

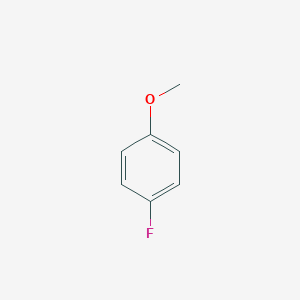

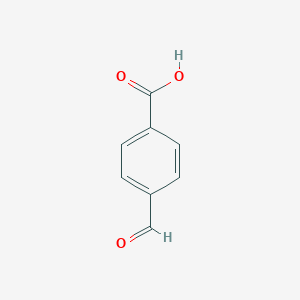

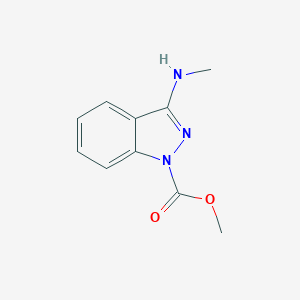

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

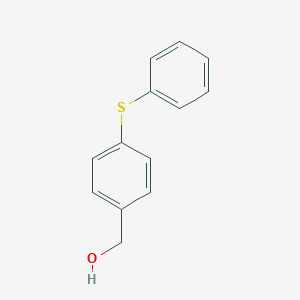

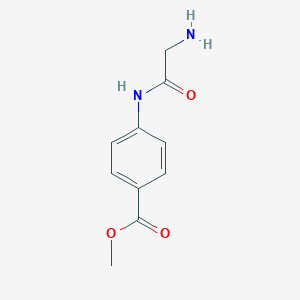

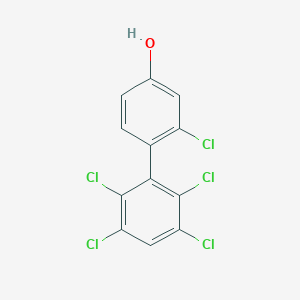

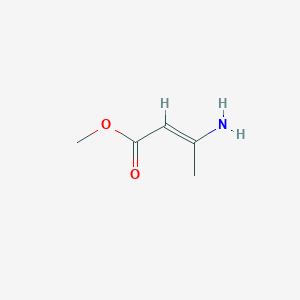

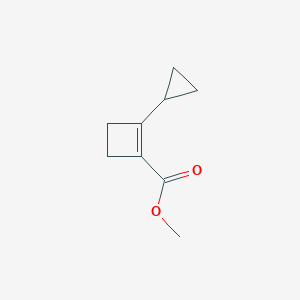

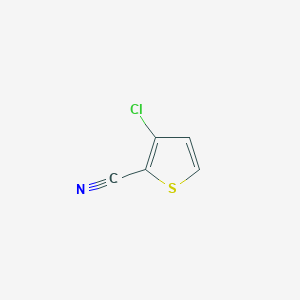

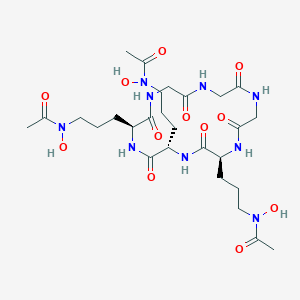

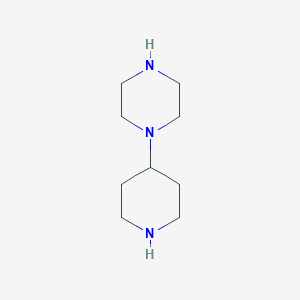

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of L-Talose?

A1: The molecular formula of L-Talose is C₆H₁₂O₆, and its molecular weight is 180.16 g/mol.

Q2: Is there any spectroscopic data available for L-Talose?

A2: Yes, detailed 1H and 13C NMR spectroscopic data for L-Talose and its derivatives can be found in several studies, providing insights into its structural features and configurations. [, , , , , ]

Q3: What are the natural sources of L-Talose?

A3: L-Talose is primarily found as a constituent of bacterial polysaccharides, particularly in species like Actinomyces viscosus, Actinobacillus actinomycetemcomitans, and Burkholderia pseudomallei. [, , , , ]

Q4: How is L-Talose biosynthesized in bacteria?

A4: The biosynthesis of L-Talose and its derivatives often involves enzymatic pathways starting from common sugar precursors like dTDP-D-glucose or UDP-N-acetyl-D-glucosamine. Key enzymes like thymidine diphosphate-6-deoxy-L-lyxo-4-hexulose reductase play crucial roles in these pathways. [, , ]

Q5: Are there any differences in L-Talose production between virulent and avirulent strains of Actinomyces viscosus?

A5: Interestingly, research indicates no significant qualitative or quantitative difference in the L-Talose content between virulent and avirulent strains of Actinomyces viscosus. []

Q6: What is the biological significance of L-Talose in bacteria?

A6: L-Talose is a vital component of bacterial cell wall polysaccharides, contributing to their structural integrity and potentially influencing their interactions with the host immune system. For instance, L-Talose is a key constituent of the O-antigen in Burkholderia pseudomallei, a causative agent of melioidosis. [, , ]

Q7: What are the potential applications of L-Talose and its derivatives?

A7: Research suggests potential applications of L-Talose derivatives in various fields:

- Glycosidase Inhibitors: Synthesized L-Talose derivatives like allonojirimycin show potential as glycosidase inhibitors. []

- Anti-fungal Agents: Oleanolic acid glycosides incorporating L-Talose exhibit anti-fungal activity against various plant pathogens. []

- Vaccine Development: Synthetic tetrasaccharides containing L-Talose, mimicking the epitopes of Burkholderia pseudomallei O-antigens, are being investigated for vaccine development against melioidosis and glanders. []

Q8: How is L-Talose chemically synthesized?

A8: Several synthetic routes have been developed for L-Talose, often starting from other sugars like L-rhamnose or D-allose. These routes often involve multi-step procedures utilizing protecting groups, oxidation, reduction, and epimerization reactions. [, , , , , , , , ]

Q9: Can the structure of L-Talose be modified for specific applications?

A9: Yes, structural modifications of L-Talose are possible. For example, researchers have synthesized disaccharides incorporating L-Talose as potential heparan sulfate mimetics. [] Additionally, naturally occurring L-Talose derivatives with varying acetylation and methylation patterns exist, influencing their biological properties. [, , ]

Q10: What is the significance of the stereochemistry of L-Talose in its biological activity?

A10: The specific stereochemistry of L-Talose is crucial for its biological activity. For example, the L-isomer of 6-deoxytalose is specifically incorporated into the cell wall of Actinomyces viscosus. [] Similarly, the antigenic properties of bacterial polysaccharides are heavily influenced by the stereochemistry of their constituent sugars, including L-Talose. [, ]

Q11: What are the current limitations in L-Talose research?

A11: While significant progress has been made, some limitations persist:

Q12: What are the future directions in L-Talose research?

A12: Future research on L-Talose could focus on:

- Developing efficient synthetic strategies for L-Talose and its derivatives to improve accessibility for research and potential applications. []

- Exploring the use of metabolic engineering to produce L-Talose and its derivatives in a cost-effective manner. []

- Developing novel analytical methods for the sensitive and specific detection of L-Talose in complex biological samples. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。